Boc-L-Hocys-OH.2Na

Description

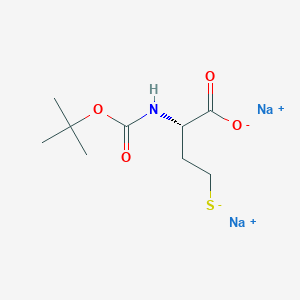

Boc-L-Hocys-OH.2Na is a chemically modified amino acid derivative where the α-amino group of L-homocysteine (Hocys) is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid moiety is present as a disodium salt. This compound is primarily utilized in peptide synthesis to enable selective deprotection strategies and improve solubility in aqueous or polar solvents due to its ionic form . Homocysteine, a sulfur-containing amino acid, plays roles in metabolic pathways and redox biochemistry, making its protected derivatives valuable for synthesizing peptides with tailored stability or functional properties.

Properties

Molecular Formula |

C9H15NNa2O4S |

|---|---|

Molecular Weight |

279.27 g/mol |

IUPAC Name |

disodium;(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-sulfidobutanoate |

InChI |

InChI=1S/C9H17NO4S.2Na/c1-9(2,3)14-8(13)10-6(4-5-15)7(11)12;;/h6,15H,4-5H2,1-3H3,(H,10,13)(H,11,12);;/q;2*+1/p-2/t6-;;/m0../s1 |

InChI Key |

ANQOALIXAGPMQU-ILKKLZGPSA-L |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC[S-])C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC[S-])C(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-L-Hocys-OH.2Na typically involves the protection of the amino group of L-homocysteine with a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-homocysteine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate . The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The resulting Boc-protected L-homocysteine is then converted to its disodium salt form by neutralizing with sodium hydroxide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Boc-L-Hocys-OH.2Na undergoes several types of chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).

Substitution: The thiol group in L-homocysteine can participate in nucleophilic substitution reactions with alkyl halides or other electrophiles.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl), or other strong acids.

Substitution: Alkyl halides, tosylates, or mesylates in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

Major Products Formed

Deprotection: L-homocysteine.

Substitution: Alkylated L-homocysteine derivatives.

Oxidation: Disulfides or sulfonic acids.

Scientific Research Applications

Boc-L-Hocys-OH.2Na has several applications in scientific research, including:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Organic Chemistry: Employed in the synthesis of complex organic molecules due to its protective Boc group.

Biological Studies: Used in the study of sulfur-containing amino acids and their role in biological systems.

Medicinal Chemistry: Investigated for its potential use in drug development and as a precursor for biologically active compounds.

Mechanism of Action

The mechanism of action of Boc-L-Hocys-OH.2Na primarily involves the protection and deprotection of the amino group. The Boc group provides stability to the amino group during various chemical reactions and can be easily removed under acidic conditions . This allows for selective reactions to occur without interference from the amino group. The thiol group in L-homocysteine can also participate in nucleophilic substitution and oxidation reactions, making it a versatile compound in organic synthesis .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares Boc-L-Hocys-OH.2Na with selected Boc- or Fmoc-protected amino acids:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Protecting Group(s) | Key Features |

|---|---|---|---|---|---|

| This compound | Not Available | C₉H₁₃NNa₂O₄S | ~301.25 (estimated) | Boc | Disodium salt; enhanced aqueous solubility |

| Z-Lys(Boc)-OH | 2389-60-8 | C₁₉H₂₈N₂O₆ | 380.44 | Z (benzyloxycarbonyl), Boc | Dual protection for orthogonal synthesis |

| Boc-Phe-OH | 13734-34-4 | C₁₄H₁₉NO₄ | 265.31 | Boc | Standard Boc-protected aromatic amino acid |

| Fmoc-Dab(Boc)-OH | 125238-99-5 | C₂₄H₂₈N₂O₆ | 440.49 | Fmoc, Boc | Diaminobutyric acid derivative; dual protection |

| Boc-HomoArg(NO2)-OH | 28968-64-1 | C₁₂H₂₃N₅O₆ | 333.34 | Boc, NO₂ | Nitro-functionalized arginine analog |

Key Observations :

- Protection Strategy : Unlike Z-Lys(Boc)-OH or Fmoc-Dab(Boc)-OH, which use dual protecting groups for selective deprotection, this compound employs a single Boc group, simplifying synthetic workflows .

- Solubility : The disodium salt form of this compound likely enhances solubility in polar solvents compared to neutral analogs like Boc-Phe-OH, which typically require organic solvents (e.g., DMSO) for dissolution .

- Molecular Weight : this compound has a lower molecular weight than Fmoc-Dab(Boc)-OH, making it preferable for applications requiring smaller molecular additives.

Solubility and Stability

| Compound | Solubility (Typical Solvents) | Stability Considerations |

|---|---|---|

| This compound | Water, DMSO, methanol | Sensitive to strong acids (Boc deprotection) |

| Z-Lys(Boc)-OH | DMSO, DMF | Stable under basic conditions; Z group labile to H₂/Pd |

| Boc-Phe-OH | DMSO, chloroform | Boc group stable in bases; cleaved by TFA |

| Boc-HomoArg(NO2)-OH | DMSO (warm) | Nitro group may introduce redox sensitivity |

Key Observations :

- This compound shares acid-labile Boc group characteristics with Boc-Phe-OH, enabling standard TFA-mediated deprotection in solid-phase peptide synthesis .

Notes and Considerations

Synthetic Utility : The disodium salt form may introduce sodium ions into reaction mixtures, necessitating purification steps to avoid interference in sensitive reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.